molecular formula C9H8N2O2 B7963326 8-Amino-indolizine-3-carboxylic acid

8-Amino-indolizine-3-carboxylic acid

Cat. No.: B7963326
M. Wt: 176.17 g/mol
InChI Key: MAOMCKODTWLNIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Amino-indolizine-3-carboxylic acid is a functionalized nitrogen-containing heterocycle intended for research and development purposes. This compound belongs to the indolizine family, a scaffold of significant interest in medicinal and materials chemistry due to its presence in various bioactive molecules and natural products . The indolizine core, characterized by a fused pyrrole and pyridine ring system, serves as a versatile precursor for the synthesis of compounds with a wide range of potential biological activities. These include acting as inhibitors for targets like vascular endothelial growth factor (VEGF) and neuropilin-1 (NRP1), as well as exhibiting antibacterial, antiviral, and anti-inflammatory properties . The presence of both an amino and a carboxylic acid functional group on this structure makes it a valuable building block for chemical synthesis. Researchers can utilize these groups for further derivatization, such as forming amide bonds to create peptide-heterocycle hybrids or other complex molecules for screening against biological targets . This compound is offered exclusively for research use in laboratory settings. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

8-aminoindolizine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c10-6-2-1-5-11-7(6)3-4-8(11)9(12)13/h1-5H,10H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAOMCKODTWLNIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC=C2C(=O)O)C(=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Amino-indolizine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine hydrochloride with cyclohexanone in the presence of methanesulfonic acid under reflux in methanol. This method yields the corresponding tricyclic indole, which can then be further modified to obtain this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 8-Amino-indolizine-3-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield corresponding carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

8-Amino-indolizine-3-carboxylic acid and its derivatives have shown promise in medicinal chemistry, particularly in the development of pharmaceutical agents.

Anticancer Activity:
Recent studies have indicated that indolizine derivatives can act as inhibitors of key signaling pathways involved in cancer progression. For instance, compounds derived from indolizines have been reported to inhibit vascular endothelial growth factor (VEGF) and neuropilin-1 (NRP1), which are crucial in tumor angiogenesis and metastasis .

Antimicrobial Properties:
Indolizines exhibit broad-spectrum antimicrobial activity. Research has demonstrated that certain indolizine derivatives possess antibacterial and antiviral properties, making them candidates for new antimicrobial agents .

Neuroprotective Effects:
There is emerging evidence suggesting that indolizines might also serve as neuroprotective agents. Their ability to modulate neurotransmitter systems positions them as potential treatments for neurodegenerative diseases .

Materials Science

Dye-Sensitized Solar Cells (DSSCs):
Indolizine derivatives have been explored for their application in dye-sensitized solar cells due to their suitable electronic properties. The π-conjugated systems in these compounds enhance light absorption, which is critical for improving the efficiency of solar cells .

Fluorescent Probes:
The unique optical properties of this compound allow it to be utilized as a fluorescent probe in biochemical assays. Its ability to be engineered into various fluorophores makes it useful for cellular imaging and tracking biological processes .

Environmental Science

Herbicidal Activity:
Research has highlighted the potential of indole-3-carboxylic acid derivatives as herbicides. These compounds can mimic auxin, a plant hormone that regulates growth, thereby controlling weed populations effectively . The synthesis and biological evaluation of such derivatives indicate significant herbicidal activity against various weed species, suggesting their practical application in agriculture .

Synthesis and Mechanistic Studies

The synthesis of this compound typically involves multi-step reactions that can include cycloaddition processes. Recent advancements in synthetic methodologies have improved yields and broadened the scope of accessible derivatives. For example, palladium-catalyzed reactions have been employed to generate indolizines efficiently via carbonylative pathways .

Case Studies

Study Focus Findings
Sahoo et al., 2016Anticancer ActivityIndolizine derivatives inhibited VEGF signaling pathways, showing potential as anticancer agents .
Hayashi et al., 2022Herbicidal ActivityNovel indole-3-carboxylic acid derivatives exhibited 60-97% inhibition rates on weed growth .
Fluorophore DevelopmentFluorescent ProbesEngineering of indolizine-based fluorophores for cellular imaging applications .

Mechanism of Action

8-Amino-indolizine-3-carboxylic acid is similar to other indolizine derivatives, such as indole-3-carboxylic acid and ethyl 1H-indole-3-carboxylates. it is unique in its structure and potential applications. While other indolizine derivatives may have similar biological activities, this compound stands out due to its specific chemical properties and versatility in synthesis.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 8-amino-indolizine-3-carboxylic acid and its analogs:

Compound Core Structure Functional Groups Molecular Formula Molecular Weight Key Features
This compound Indolizine -NH₂ (C8), -COOH (C3) C₉H₈N₂O₂ 192.18 (calc.) Bicyclic core; dual functional groups for hydrogen bonding and derivatization
Indole-3-carboxylic acid Indole -COOH (C3) C₉H₇NO₂ 161.16 Planar aromatic system; widely used in synthetic chemistry
4-Amino-8-fluoro-3-cinnolinecarboxylic acid Cinnoline -NH₂ (C4), -F (C8), -COOH (C3) C₉H₆FN₃O₂ 207.16 Adjacent nitrogen atoms in cinnoline; fluorine enhances metabolic stability
5-Amino-isoquinoline-8-carboxylic acid Isoquinoline -NH₂ (C5), -COOH (C8) C₁₀H₈N₂O₂ 188.18 Benzopyridine core; positional isomerism affects interaction profiles
3-ethyltriazolopyridine-8-carboxylic acid Triazolopyridine -COOH (C8), triazole ring C₉H₈N₄O₂ 204.19 Triazole introduces π-stacking potential; used in combinatorial synthesis

Physicochemical Properties

  • Solubility and Stability: Indole-3-carboxylic acid is a crystalline solid with stability ≥4 years at -20°C , whereas this compound’s solubility is likely influenced by its amino group (enhancing hydrophilicity) compared to non-amino-substituted analogs.
  • Acidity: The carboxylic acid group in indole-3-carboxylic acid (pKa ~4.7) is less acidic than cinnoline derivatives due to electronic effects of adjacent nitrogen atoms .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 8-Amino-indolizine-3-carboxylic acid, and how can reaction parameters be optimized?

  • Methodological Answer : Two primary approaches are reported:

  • Catalytic Cross-Coupling/Cycloisomerization : Pd/Cu co-catalyzed reactions enable sequential cross-coupling of alkynes or halides with amines, followed by cyclization to form the indolizine core. Optimizing catalyst ratios (e.g., Pd(OAc)₂/CuI) and solvent polarity (DMF or THF) enhances yield .
  • Thermal Lactamization : Using polyphosphoric acid (PPA) as a catalyst, 8-nitro precursors (e.g., 8-nitro-1,4-dihydroquinoline-3-carboxylic acid) are reduced to 8-amino derivatives, followed by lactamization under reflux. Reaction time (24–72 h) and temperature (70–100°C) critically influence purity .
    • Data Table :
MethodCatalyst SystemYield RangeKey Variables
Pd/Cu CatalysisPd(OAc)₂, CuI, Ligand60–85%Solvent, Temperature
PPA LactamizationPolyphosphoric Acid50–75%Reaction Time, Precursor Purity

Q. Which analytical techniques are recommended for structural elucidation and purity assessment of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry (e.g., amino group at C8, carboxylic acid at C3). DMSO-d₆ is preferred for solubility .
  • High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI-HRMS) validates molecular weight (±0.001 Da accuracy) .
  • Fourier Transform Infrared (FTIR) : Peaks at ~1680 cm⁻¹ (carboxylic acid C=O) and ~3400 cm⁻¹ (N-H stretch) confirm functional groups .
    • Note : Chromatographic purity (>95%) is assessed via reverse-phase HPLC with a C18 column and 0.1% TFA/ACN gradient .

Advanced Research Questions

Q. How can conflicting data on synthetic yields from different catalytic systems be systematically addressed?

  • Methodological Answer : Contradictions often arise from:

  • Catalyst Deactivation : Trace oxygen or moisture in Pd/Cu systems reduces efficiency. Use degassed solvents and inert atmospheres .
  • Side Reactions : Competitive pathways (e.g., over-cyclization) in lactamization can be minimized by stepwise monitoring via TLC or in-situ IR .
  • Statistical Optimization : Design of Experiments (DoE) models (e.g., response surface methodology) identify critical factors (e.g., temperature, stoichiometry) .

Q. What functionalization strategies enhance the bioactivity of this compound derivatives?

  • Methodological Answer :

  • Amino Group Modifications : Acylation (e.g., acetyl chloride) or sulfonylation improves pharmacokinetic properties. Substituent bulkiness affects target selectivity (e.g., serotonin receptor antagonism) .
  • Carboxylic Acid Diversification : Esterification (methyl/ethyl esters) or amide coupling (e.g., with primary amines) enhances membrane permeability. Thiazole or triazole moieties introduced via click chemistry boost anticancer activity .
    • Case Study : 3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl] derivatives show Hedgehog pathway inhibition (IC₅₀ = 0.8 μM) via Gli1 binding .

Q. How can computational tools predict the biological interactions of this compound analogs?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to targets (e.g., EphB3 kinase). Protonated amino and deprotonated carboxylic acid groups are critical for hydrogen bonding .
  • QSAR Modeling : Topological polar surface area (TPSA < 90 Ų) and logP (1.5–3.0) optimize blood-brain barrier penetration for neurodegenerative disease applications .

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